REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][C:19]=1[Cl:20])[CH2:5][O:6][C:7]1[C:8]2[N:9](C=C(C)[N:15]=2)[CH:10]=[CH:11][CH:12]=1.ClC1C=CC(COC2C3N(C=C(C)N=3)C=CC=2)=CC=1>>[NH2:15][C:8]1[C:7]([O:6][CH2:5][C:4]2[CH:17]=[CH:18][C:19]([Cl:20])=[C:2]([Cl:1])[CH:3]=2)=[CH:12][CH:11]=[CH:10][N:9]=1
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Name
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8-(3,4-dichlorobenzyloxy)-2-methylimidazo[1,2-a]-pyridine
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Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
ClC=1C=C(COC=2C=3N(C=CC2)C=C(N3)C)C=CC1Cl
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Name
|
8-(4-chlorobenzyloxy)-2-methylimidazo[1,2-a]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(COC=2C=3N(C=CC2)C=C(N3)C)C=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
NC1=NC=CC=C1OCC1=CC(=C(C=C1)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |